An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3): A Key Intermediate in Modern Drug Discovery
An In-depth Technical Guide to 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3): A Key Intermediate in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design.[1] These moieties can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, bioavailability, and target binding affinity.[2] Among these, the trifluoromethoxy (-OCF₃) group has emerged as a particularly valuable substituent.[3] This guide provides an in-depth technical overview of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (CAS: 1000519-40-3), a key building block that leverages the unique properties of the trifluoromethoxy group.
This document is intended for researchers, scientists, and drug development professionals. It will detail the compound's physicochemical properties, provide a robust synthesis protocol, outline methods for analytical characterization, and discuss its critical role as a pharmaceutical intermediate, particularly in the development of agents targeting the central nervous system (CNS).[4]
Section 1: Physicochemical Properties and Molecular Characteristics
3-(4-(trifluoromethoxy)phenyl)propan-1-ol is a structurally distinct molecule combining a flexible propanol side chain with a phenyl ring functionalized by a trifluoromethoxy group at the para position. This substitution is critical to its utility in drug design.
Molecular Structure:
Caption: Chemical structure of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol.
Physicochemical Data:
| Property | Value | Reference |
| CAS Number | 1000519-40-3 | [5] |
| Molecular Formula | C₁₀H₁₁F₃O₂ | [5] |
| Molecular Weight | 220.19 g/mol | [5] |
| Appearance | Data not available | [5][6] |
| Boiling Point | Data not available | [6] |
| Solubility | Data not available | [6] |
| Storage Conditions | 2-8°C, Refrigerator | [5] |
The Trifluoromethoxy (-OCF₃) Moiety: A Superior Bioisostere
The -OCF₃ group is a cornerstone of this molecule's utility. While it can be considered a bioisostere of the methoxy (-OCH₃) group, its electronic properties are vastly different. The powerful inductive electron-withdrawing effect of the three fluorine atoms significantly impacts the phenyl ring's electronics and the overall properties of the molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation.[7][8] This contrasts with a methoxy group, which is prone to O-demethylation. This enhanced stability can lead to a longer in-vivo half-life for drug candidates.[3]
-
Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in drug design, significantly more so than a methyl or even a trifluoromethyl group.[7] This property can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier, which is a critical factor for CNS-active drugs.[7]
-
Binding Interactions: The strong dipole of the -OCF₃ group can engage in favorable interactions with biological targets, potentially improving binding affinity and selectivity.[9]
Section 2: Synthesis and Purification
While specific literature on the synthesis of CAS 1000519-40-3 is sparse, a robust and logical two-step pathway can be designed based on established organic chemistry principles and analogous reactions.[10][11] The most direct approach involves the olefination of 4-(trifluoromethoxy)benzaldehyde followed by catalytic hydrogenation.
Proposed Synthesis Workflow:
Caption: Proposed two-step synthesis and purification workflow.
Detailed Experimental Protocol:
This protocol is a self-validating system, where successful synthesis is confirmed by the analytical characterization described in Section 3.
Step 1: Synthesis of 3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-ol (Intermediate)
-
Causality: The Wittig reaction is a highly reliable and specific method for converting aldehydes into alkenes, ensuring the double bond is formed in the desired location.[11][12] Using a phosphonate ylide that introduces a C2-alcohol unit (or a precursor like an ester) is a common strategy.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add triphenylphosphine and ethyl 2-bromoacetate in anhydrous toluene.
-
Heat the mixture to reflux for 4 hours to form the phosphonium salt. Cool to room temperature.
-
Suspend the phosphonium salt in anhydrous tetrahydrofuran (THF) and cool to 0°C.
-
Add a strong base, such as sodium hydride (NaH), portion-wise to generate the ylide. Stir for 1 hour at 0°C.
-
Slowly add a solution of 4-(trifluoromethoxy)benzaldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The resulting crude product is an α,β-unsaturated ester. This ester is then reduced using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at -78°C to yield the allylic alcohol intermediate.
-
Step 2: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol (Final Product)
-
Causality: Catalytic hydrogenation is the most effective method for reducing a carbon-carbon double bond without affecting the aromatic ring or the trifluoromethoxy group.[13] Palladium on carbon (Pd/C) is a standard, highly efficient catalyst for this transformation.[14]
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in an appropriate solvent, such as ethanol or ethyl acetate, in a hydrogenation vessel.
-
Add a catalytic amount (5-10 mol%) of 10% Palladium on Carbon (Pd/C).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or ~50 psi) and stir vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is fully consumed.
-
Carefully vent the hydrogen and purge the vessel with argon or nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification:
-
Purify the crude product using silica gel column chromatography. A solvent system of hexane and ethyl acetate is appropriate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity to elute the final product.
Section 3: Spectroscopic and Analytical Characterization
As no public spectra are available, this section provides the expected analytical data based on the chemical structure and known spectroscopic principles. These predictions serve as a benchmark for researchers to validate their synthetic results.
-
¹H NMR (Proton NMR):
-
Aromatic Protons: Two doublets are expected in the aromatic region (~7.0-7.4 ppm). The protons ortho to the -OCF₃ group will be a doublet, and the protons meta will be another doublet, exhibiting a typical AA'BB' splitting pattern.
-
Aliphatic Protons:
-
Hydroxyl Proton: A broad singlet, which will disappear upon a D₂O shake.[16]
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Carbons: Six distinct signals are expected in the ~120-160 ppm range. The carbon attached to the -OCF₃ group will show a quartet due to coupling with the fluorine atoms.
-
-OCF₃ Carbon: A quartet around 121 ppm with a large C-F coupling constant.
-
Aliphatic Carbons: Three signals expected in the upfield region (~25-65 ppm).
-
-
¹⁹F NMR (Fluorine NMR):
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing around -58 ppm.[17]
-
-
FT-IR (Infrared) Spectroscopy:
-
O-H Stretch: A broad, strong band around 3300-3400 cm⁻¹.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C-O Stretch (Ether & Alcohol): Strong, sharp bands in the 1250-1050 cm⁻¹ region. The C-F stretches will also be prominent in this fingerprint region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 220.19.
-
Key Fragments: Expect fragments corresponding to the loss of water (M-18), loss of the propyl alcohol chain, and the stable tropylium-like ion of the substituted benzene ring.
-
Section 4: Applications in Drug Discovery and Medicinal Chemistry
The primary value of 3-(4-(trifluoromethoxy)phenyl)propan-1-ol lies in its role as a versatile intermediate for synthesizing more complex, biologically active molecules.[10][18][19]
Pathway to Bioactive Molecules:
Caption: Logical progression from building block to Active Pharmaceutical Ingredient (API).
Its structure is particularly well-suited as a precursor for compounds targeting the central nervous system. The corresponding amine, 3-(4-(trifluoromethoxy)phenyl)propan-1-amine, is described as a building block for potential antidepressants, anxiolytics, or antipsychotics.[4] The conversion of the subject alcohol to this amine can be readily achieved through standard organic transformations such as mesylation followed by substitution with an azide and subsequent reduction, or via a Mitsunobu reaction.
The rationale for its use is clear: the trifluoromethoxy-substituted phenylpropanol scaffold provides an ideal framework. The phenyl ring and propyl chain can be modified to optimize target binding, while the -OCF₃ group imparts favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased metabolic stability and enhanced brain penetration.[3]
Section 5: Safety, Handling, and Storage
While a comprehensive, substance-specific safety dataset for 3-(4-(trifluoromethoxy)phenyl)propan-1-ol is not publicly available, prudent laboratory practices are essential.[6]
-
Handling:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.
-
Avoid inhalation of vapors and direct contact with skin and eyes. The related aldehyde is a known irritant, and similar properties should be assumed for the alcohol.[20]
-
-
Storage:
-
Store the compound in a tightly sealed container in a refrigerator at 2-8°C, as recommended by suppliers.[5]
-
For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
-
Conclusion
3-(4-(trifluoromethoxy)phenyl)propan-1-ol is more than just a chemical intermediate; it is a strategically designed building block for the development of advanced therapeutics. Its key feature, the trifluoromethoxy group, confers significant advantages in metabolic stability and lipophilicity, making it highly valuable for creating drug candidates with improved pharmacokinetic profiles.[3][7] The straightforward synthetic accessibility and the potential for conversion into a variety of bioactive molecules, particularly for CNS disorders, position this compound as a critical tool for researchers and scientists in the pharmaceutical industry. This guide provides the foundational knowledge to synthesize, characterize, and effectively utilize this potent building block in the pursuit of novel medicines.
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